3-(N,N-Dimethylamino)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that also contains a dimethylamino substituent. Its molecular formula is with a molecular weight of approximately 165.00 g/mol. The compound is notable for its unique structure, including a boron atom bonded to hydroxyl groups and a phenyl ring substituted with a dimethylamino group, which enhances its chemical reactivity and biological activity .
The biological activity of 3-(N,N-Dimethylamino)phenylboronic acid has been explored in various contexts. It has been identified as a potential modulator of survival motor neuron protein, which is critical in spinal muscular atrophy. Additionally, it has shown promise as a glucokinase activator, indicating potential applications in diabetes management by enhancing insulin secretion . Furthermore, it has been studied for its inhibitory effects on certain bacterial enzymes, suggesting antibacterial properties.
Several methods are available for synthesizing 3-(N,N-Dimethylamino)phenylboronic acid:
3-(N,N-Dimethylamino)phenylboronic acid finds applications in various fields:
Interaction studies have shown that 3-(N,N-Dimethylamino)phenylboronic acid can interact with various biological targets:
Several compounds share structural similarities with 3-(N,N-Dimethylamino)phenylboronic acid. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
3-(N,N-Dimethylamino)phenylboronic acid | 178752-79-9 | 1.00 | Contains dimethylamino group; versatile reagent |
3-Aminophenylboronic acid | 206658-89-1 | 0.87 | Lacks dimethylamino substituent; simpler structure |
2-(Dimethylamino)phenylboronic acid | 89291-23-6 | 0.88 | Dimethylamino group present but different position |
3-(Pyrrolidino)phenylboronic acid | 659731-18-7 | 0.89 | Contains pyrrolidine instead of dimethylamine |
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid | 2096339-70-5 | 0.88 | Features piperazine; different biological properties |
The unique combination of the dimethylamino group and the boronic acid functionality gives 3-(N,N-Dimethylamino)phenylboronic acid distinct reactivity and biological properties compared to these similar compounds .
The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid can be accomplished through several established methods, each with specific advantages depending on the available starting materials and desired scale. Understanding these synthetic pathways is crucial for researchers seeking to produce this compound efficiently.
Metal-Halogen Exchange Route
One of the most common approaches to synthesizing 3-(N,N-Dimethylamino)phenylboronic acid involves metal-halogen exchange using 3-bromo-N,N-dimethylaniline as a key precursor. This precursor (CAS: 16518-62-0) serves as an excellent starting material due to its commercial availability and stable nature. The synthetic pathway typically proceeds as follows:
The reaction can be represented as:
3-Bromo-N,N-dimethylaniline + n-BuLi → Aryllithium intermediateAryllithium intermediate + B(OMe)₃ → Boronic ester intermediateBoronic ester intermediate + H₂O → 3-(N,N-Dimethylamino)phenylboronic acid
Palladium-Catalyzed Borylation
Another significant synthetic route involves palladium-catalyzed borylation reactions, which have gained prominence due to their mild conditions and functional group tolerance. This approach employs specialized boron reagents such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) in the presence of a palladium catalyst to introduce the boronic acid functionality:
This method, often referred to as the Miyaura borylation, is particularly valuable for large-scale synthesis due to its reliability and reproducibility.
Direct C-H Borylation
Recent advancements in C-H activation chemistry have enabled more direct synthetic approaches through iridium or rhodium-catalyzed C-H borylation of N,N-dimethylaniline. This approach is particularly advantageous as it eliminates the need for halogenated precursors:
The regioselectivity in this approach can be challenging to control, often requiring specialized directing groups or catalytic systems.
Comparison of Synthetic Routes
Synthetic Method | Precursor | Advantages | Limitations | Yield Range |
---|---|---|---|---|
Metal-Halogen Exchange | 3-Bromo-N,N-dimethylaniline | High yield, well-established | Requires low temperature, sensitive to moisture | 70-85% |
Pd-Catalyzed Borylation | 3-Bromo-N,N-dimethylaniline | Mild conditions, functional group tolerance | Requires expensive catalyst, purification challenges | 65-80% |
Direct C-H Borylation | N,N-Dimethylaniline | Step-economic, atom efficient | Regioselectivity challenges, specialized catalysts | 40-75% |
Diboron Reagents | 3-Bromo-N,N-dimethylaniline | One-pot procedure possible | Higher cost of boron reagents | 60-85% |
Tetrakis(dimethylamino)diboron has emerged as a particularly useful borylating agent for the synthesis of dimethylamino-substituted phenylboronic acids, allowing for direct installation of the boronic acid functionality without the need for subsequent hydrolysis steps.
The unique structural features of 3-(N,N-Dimethylamino)phenylboronic acid make it an excellent platform for further functionalization to produce derivatives with tailored properties. The presence of both the boronic acid and dimethylamino groups enables diverse modification strategies.
Suzuki-Miyaura Cross-Coupling
One of the most important functionalization strategies involves utilizing the boronic acid group in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of new carbon-carbon bonds, particularly aryl-aryl bonds. The general reaction pathway involves:
The presence of the electron-donating dimethylamino group enhances the nucleophilicity of the boronic acid, often leading to improved reactivity in cross-coupling reactions compared to unsubstituted phenylboronic acid.
Boronic Acid Transformation
The boronic acid moiety can be converted to various functional groups through established transformations:
Halodeboronation: Conversion to aryl halides using aqueous halogens
(Me₂N)C₆H₄B(OH)₂ + X₂ + H₂O → (Me₂N)C₆H₄X + B(OH)₃ + HX (where X = Br, Cl, I)
Chan-Lam Coupling: Formation of C-O, C-N, and C-S bonds through copper-catalyzed reactions with appropriate nucleophiles
Oxidation: Conversion to phenols through oxidative processes
(Me₂N)C₆H₄B(OH)₂ + H₂O₂ → (Me₂N)C₆H₄OH + B(OH)₃
Protodeboronation: Removal of the boronic acid group to form the parent arene
Dimethylamino Group Modifications
The dimethylamino functionality provides additional options for derivatization:
Quaternization: Formation of quaternary ammonium salts through alkylation
(HO)₂BC₆H₄N(CH₃)₂ + R-X → [(HO)₂BC₆H₄N⁺(CH₃)₂R]X⁻
Oxidation: Conversion to N-oxides or other nitrogen-containing functional groups
Protonation: Formation of ammonium salts in acidic conditions, which can significantly alter the electronic properties and solubility of the compound
Structural Derivatives
Several structural analogs of 3-(N,N-Dimethylamino)phenylboronic acid have been synthesized and studied, with varying substituents and positional isomers:
Compound | CAS Number | Similarity Index | Key Differences |
---|---|---|---|
3-(N,N-Dimethylamino)phenylboronic acid | 178752-79-9 | 1.00 | Reference compound |
(2-(Dimethylamino)phenyl)boronic acid | 89291-23-6 | 0.88 | ortho-position of dimethylamino group |
3-(Pyrrolidino)phenylboronic acid | 659731-18-7 | 0.89 | Cyclic amine instead of dimethylamino |
3-Aminophenylboronic acid | 206658-89-1 | 0.87 | Primary amine instead of tertiary amine |
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid | 2096339-70-5 | 0.88 | Contains piperazine ring with different biological properties |
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride | 1256355-23-3 | 0.94 | Protonated form as hydrochloride salt |
These structural analogs demonstrate how subtle changes in structure can influence the reactivity and properties of these boronic acid derivatives.
The reversible interaction between boronic acids and diols represents one of the most important aspects of 3-(N,N-Dimethylamino)phenylboronic acid reactivity, particularly in the context of dynamic covalent chemistry.
Mechanism of Boronic Acid-Diol Complexation
The reaction between 3-(N,N-Dimethylamino)phenylboronic acid and diols follows a general mechanism that involves the formation of cyclic boronic esters. This process can be described by the following equilibrium:
RB(OH)₂ + H₂L ⇌ RB(L)(OH)⁻ + H₃O⁺
Where RB(OH)₂ represents the boronic acid and H₂L represents the diol. The dimethylamino group in the meta position can significantly influence this equilibrium through electronic effects, generally increasing the Lewis acidity of the boron center.
The presence of the dimethylamino group affects this reaction in multiple ways:
pH-Dependent Equilibria
The reactivity of 3-(N,N-Dimethylamino)phenylboronic acid with diols is highly pH-dependent, with significant differences in binding constants observed across the pH spectrum. At physiological pH (7.4), the equilibrium typically involves both neutral boronic acid and anionic boronate species.
The conditional formation constant (K') can be defined for the general reaction:
B' + L' ⇌ BL'
Where B' represents uncomplexed boronic acid species, L' represents uncomplexed diol species, and BL' represents the boronic acid-diol complex species.
Kinetics of Boronate Ester Formation
Studies have revealed that the kinetics of boronic acid-diol interactions are more complex than previously thought. Contrary to widespread belief, the rate constants of boronate ions are not necessarily several orders of magnitude larger than those of conjugate boronic acids.
For 3-(N,N-Dimethylamino)phenylboronic acid, the electronic influence of the dimethylamino group can significantly alter the kinetic parameters of both esterification and hydrolysis reactions. The reaction occurs in two steps, with the first step typically being rate-determining.
Effect of Electronic Substituents
Research has shown that electronegative R-groups attached to boronic acids significantly influence their interaction with diols:
Catalytic Effects in Boronic Acid Networks
Recent studies have identified both internal and external catalytic effects that influence boronic acid-diol condensation reactions:
These catalytic effects have been observed to increase reaction rates by up to two orders of magnitude, with the position of the catalytic group relative to the boronic acid being crucial for internal catalysis.
Irritant